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Compound of Interest

Compound Name: 2-Amino-1-phenylethanol

Cat. No.: B155150

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-
phenylethanol and its structurally related derivatives. By presenting key experimental data from
Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-
Visible (UV-Vis) spectroscopy in a clear and comparative format, this document aims to serve
as a valuable resource for the identification, characterization, and quality control of these
compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-phenylethanol and a selection
of its derivatives. These derivatives include its isomer, 1-phenylethanol, as well as derivatives
with electron-donating (methoxy, methyl) and electron-withdrawing (nitro) substituents on the
phenyl ring.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compoun Ar-H -CHz2-Ar -CH-OH -CH2-OH -OH Other
d (ppm) (ppm) (ppm) (ppm) (ppm) (ppm)
2-
7.15-7.35 1.65 (brs,
Phenyletha 2.87 (t, 2H) 3.85 (t, 2H)
(m, 5H)[1] 1H)
nol
1- 1.50 (d,
7.25-7.39 4.91(q, 2.01 (s,
Phenyletha 3H, -CH3)
(m, 5H)[2] 1H) 1H)
nol (2]
2-(4-
6.85 (d, 3.78 (s,
Methoxyph 1.60 (brs,
2H), 7.15 2.80 (t, 2H) 3.79 (t, 2H) 3H, -
enyl)ethan 1H)
(d, 2H) OCHs)
ol
2-(p-
7.10 (s, 1.62 (brs, 2.33 (s,
Tolyl)ethan 2.83 (t, 2H) 3.82 (t, 2H)
N 4H) 1H) 3H, -CHs)
2-(4- 7.45 (d,
. 1.80 (brs,
Nitrophenyl  2H), 8.15 3.01 (t, 2H) 3.95 (t, 2H) 1H)
)ethanol (d, 2H)
Table 2: *C NMR Spectroscopic Data (CDCIs)
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-CHz2-Ar -CH-OH -CH2-OH
Compound Ar-C (ppm) Other (ppm)
(ppm) (ppm) (ppm)
) 138.5 (C),
129.0 (CH),
Phenylethano 39.2 63.8
| 128.5 (CH),
126.3 (CH)
. 145.9 (C),
128.5 (CH),
Phenylethano 70.4[2] 25.1 (-CHs)[2]
| 127.4 (CH),
125.4 (CH)[2]
158.1 (C-
2-(4- OCHs), 130.8
Methoxyphen  (C), 129.8 38.3 63.6 55.2 (-OCHs)
ylh)ethanol (CH), 113.9
(CH)
136.0 (C-
2 CHs), 135.5
P (C), 129.2 38.8 63.7 21.1 (-CHs)
Tolyl)ethanol
(CH), 128.9
(CH)
146.8 (C-
2-(4- NO2), 146.5
Nitrophenyl)e  (C), 129.8 38.8 62.9
thanol (CH), 123.7
(CH)

Table 3: Key IR Absorption Bands (cm™?)
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Compoun v(C-H) v(C-H) v(C=C)
v(O-H) . . . . v(C-0) Other
d aromatic aliphatic aromatic
2-
3350 1605,
Phenyletha 3030-3080  2870-2940 1050 -
(broad) 1495, 1455
nol
1-
3364 1493,
Phenyletha 3030[2] 2870-2970 1007[2] -
(broad)[2] 1452[2]
nol
1245
2-(4-
(asym C-
Methoxyph 3340 1610,
3010-3060  2860-2930 0-C), 1035 -
enyl)ethan (broad) 1510, 1460
(sym C-O-
ol
C)
2-(p-
p 3355
Tolyl)ethan 3020-3070  2865-2935  1515,1450 1045 -
(broad)
ol
1515
2-(4-
] 3360 1600, (asym N-
Nitrophenyl 3040-3090  2875-2950 1055
(broad) 1520, 1450 0), 1345
)ethanol
(sym N-O)

Table 4: Mass Spectrometry Data (Electron lonization)
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Compound

Molecular lon (m/z)

Base Peak (m/z)

Key Fragment lons
(m/z)

2-Phenylethanol 122 91 104, 92, 77, 65, 51, 31
1-Phenylethanol 122 107 105, 79, 77,51
2-(4-
Methoxyphenyl)ethan 152[3] 121 137,107,91, 77
ol
2-(p-Tolyl)ethanol 136 105 121,91, 77
2-(4-
) 167[4] 106 136, 120, 90, 77, 63
Nitrophenyl)ethanol

Table 5: UV-Visible Spectroscopic Data (in Methanol or

Ethanol)
Molar Absorptivity
Compound Amax (nm) ©) Chromophore
€
Phenyl ring
2-Phenylethanol 258, 264, 271 ~200 )
(benzenoid T - 1)
Phenyl ring
1-Phenylethanol 257, 263, 269 ~220 i
(benzenoid 1T - 1)
2-(4- Anisole-type
Methoxyphenyl)ethan 225, 275, 282 ~8000, ~1500, ~1300 (extended
ol conjugation)
Phenyl ring
2-(p-Tolyl)ethanol 262, 268, 277 ~250 )
(benzenoid T - 1)
Nitrobenzene-type
2-(4- yp
) 274 ~10000 (extended
Nitrophenyl)ethanol ) ]
conjugation, n — )
Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation and
confirmation.
 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

» Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d (CDCIs) or deuterium oxide (D20)) in a
standard 5 mm NMR tube.

o Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (6 = 0.00
ppm) for samples dissolved in CDCls. For D20, a small amount of a reference compound
like DSS or TSP can be used.

o Data Acquisition: Acquire *H and 3C{*H} NMR spectra at room temperature. Standard
pulse sequences are used. For *H NMR, a sufficient number of scans are acquired to
achieve a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically
required due to the lower natural abundance of the 3C isotope.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

¢ Objective: To identify functional groups present in the molecule.
e Instrumentation: An FT-IR spectrometer.
» Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small drop of the liquid sample is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide). For solid samples, a small amount of the powder
is placed on the crystal and pressure is applied to ensure good contact.
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o Background Collection: A background spectrum of the clean, empty ATR crystal is
recorded.

o Sample Spectrum Collection: The sample spectrum is then recorded. The instrument
software automatically subtracts the background spectrum from the sample spectrum.

o Data Presentation: The resulting spectrum is typically plotted as transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

o Objective: To determine the molecular weight and obtain information about the molecular
structure from fragmentation patterns.

 Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
o Methodology (Electron lonization - EI):

o Sample Introduction: The sample is introduced into the ion source, typically after
separation by gas chromatography. The sample is vaporized in the heated inlet.

o lonization: In the ion source, the gaseous molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a molecular ion (M*").

o Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation
to produce a series of smaller, characteristic fragment ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: A detector records the abundance of each ion, and a mass spectrum is
generated, which is a plot of relative abundance versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Objective: To analyze the electronic transitions within the molecule, particularly those
involving conjugated 1t-systems.
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e Instrumentation: A UV-Vis spectrophotometer.
» Methodology:

o Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent
solvent (e.g., methanol, ethanol, or hexane). The concentration is adjusted to obtain an
absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

o Blank Measurement: The cuvette is filled with the pure solvent, and a baseline spectrum is
recorded.

o Sample Measurement: The cuvette is then filled with the sample solution, and the
absorbance spectrum is recorded over the desired wavelength range (typically 200-400
nm for these compounds).

o Data Analysis: The wavelength of maximum absorbance (Amax) is identified from the
spectrum.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-phenylethanol.
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Caption: General workflow for spectroscopic analysis.

Logical Relationships in Spectroscopic Analysis
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This diagram illustrates how different spectroscopic techniques provide complementary
information for the structural elucidation of 2-phenylethanol.

2-Phenylethanol Structure
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Caption: Information from different spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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